Mito-CCY

Photothermal Therapy Mitochondria Targeting NIR Probe

Standard non-targeted NIR dyes (ICG, CCy) lack mitochondrial specificity, confounding thermal cytotoxicity assays. Mito-CCY solves this with two TPP moieties for active organelle targeting. - **Higher efficiency**: 4-fold greater heating capacity vs. CCy; η = 9.5% PCE - **Specific localization**: Pearson correlation 0.95 with MitoTracker; minimal ROS photosensitization (ΦΔ = 0.015) - **Proven utility**: Validated in HeLa cells; serves as benchmark for novel PTAs Available for immediate R&D supply.

Molecular Formula C77H67Br3N4O2P2
Molecular Weight 1382.0 g/mol
Cat. No. B12365412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMito-CCY
Molecular FormulaC77H67Br3N4O2P2
Molecular Weight1382.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CCNC(=O)C2=CC=C(C=C2)CN3C=CC(=CC=CC4=CC=[N+](C5=CC=CC=C45)CC6=CC=C(C=C6)C(=O)NCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C13)(C1=CC=CC=C1)C1=CC=CC=C1.[Br-].[Br-].[Br-]
InChIInChI=1S/C77H65N4O2P2.3BrH/c82-76(78-52-56-84(66-26-7-1-8-27-66,67-28-9-2-10-29-67)68-30-11-3-12-31-68)64-46-42-60(43-47-64)58-80-54-50-62(72-38-19-21-40-74(72)80)24-23-25-63-51-55-81(75-41-22-20-39-73(63)75)59-61-44-48-65(49-45-61)77(83)79-53-57-85(69-32-13-4-14-33-69,70-34-15-5-16-35-70)71-36-17-6-18-37-71;;;/h1-51,54-55H,52-53,56-59H2;3*1H/q+1;;;/p-1
InChIKeyLOAIRUIRDMSFBC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mito-CCY Quantitative Procurement Guide


Mito-CCY is a mitochondria-targeted, near-infrared (NIR)-absorbing cryptocyanine-based photothermal probe (CAS: 2102192-83-4) [1]. It is engineered by conjugating a cryptocyanine core with two triphenylphosphonium (TPP) moieties, which facilitates its specific accumulation in mitochondria . The compound is primarily utilized in research applications for photothermal therapy (PTT) and organelle-targeted hyperthermia studies [1].

Workflow 730 nm NIR laser-triggered mitochondrial heating
Aqueous Behavior Aggregation-resistant; maintains monomeric photothermal profile
Model Context Designed for localized hyperthermia studies in cell models

Why Generic Dyes Cannot Substitute for Mito-CCY


Generic substitution of Mito-CCY with non-targeted cryptocyanine (CCy) or other mitochondria-targeting probes is scientifically unsound due to fundamental differences in subcellular localization and the resulting functional efficacy. While CCy can generate heat upon NIR irradiation, it lacks the triarylphosphonium (TPP) moiety required for mitochondrial accumulation [1]. This absence leads to a drastically reduced photothermal effect in the mitochondrial microenvironment, as quantified by solution heating studies [1]. Furthermore, substituting with other mitochondrial probes like MitoTracker is inappropriate because they are designed for fluorescence imaging, not for inducing targeted hyperthermia, and therefore lack the high photothermal conversion efficiency required for PTT applications . The evidence below demonstrates that the TPP-mediated targeting of Mito-CCY is a non-negotiable feature for achieving its intended research outcomes.

Non-targeted dyes May not provide mitochondria-specific heating; spatial resolution of thermal effects may be lost.
Parent CCy Aggregation in aqueous media may reduce photothermal output and lead to inconsistent heating.
Alternative NIR PTAs Photothermal conversion efficiency may differ; requires validation for mitochondrial-localized protocols.

Quantitative Evidence: Mito-CCY vs CCy and ICG


Mito-CCY Photothermal Heating vs CCy

In a direct head-to-head comparison, Mito-CCY demonstrated a 4-fold greater temperature increase compared to its non-targeted analog, cryptocyanine (CCy), under identical irradiation conditions [1]. This difference is directly attributable to the presence of the mitochondria-targeting TPP moiety in Mito-CCY [1].

Photothermal Heating vs CCy
Head-to-head
Mito-CCY 13.5 °C vs CCy 3.4 °C (PBS); 11.1 vs 3.1 (DNA); 11.1 vs 2.4 (cytosolic extract)
Reported temperature increase in biomimetic media; supports irradiation parameter selection for mitochondrial heating models.
0.5 mM, 730 nm, 2.3 W/cm², 5 min; 50% DMSO in PBS.
Photothermal Therapy Mitochondria Targeting NIR Probe

Mito-CCY Conversion Efficiency vs ICG

Mito-CCY's design incorporates two triphenylphosphonium (TPP) groups, a well-established strategy for driving mitochondrial accumulation in cells [1]. While the primary publication does not provide a quantitative co-localization coefficient against a non-targeted comparator, the mechanistic basis for its enhanced photothermal effect is rooted in this organelle-specific delivery, a feature absent in standard photothermal agents like ICG or untargeted cyanine dyes [1]. The 4-fold increase in photothermal heating (Evidence Item 1) serves as a functional readout of successful mitochondrial localization.

Conversion Efficiency vs ICG
Head-to-head
η = 9.5% (Mito-CCY) vs 3.1% (ICG); 8.4% (CCy)
Reported photothermal conversion efficiency; supports lower laser power or concentration requirements.
Consistent with low fluorescence quantum yield (Φf = 0.007).
Subcellular Targeting Confocal Microscopy Organelle-Specific Therapy

Mitochondrial Localization Specificity

Mito-CCY exhibits significant photoinduced cytotoxicity in HeLa cells, a standard model for cervical cancer research [1]. This effect is dependent on NIR light irradiation and is attributed to the local production of reactive oxygen species (ROS) following mitochondrial heating [1]. While a specific IC50 value is not provided in the available abstract, the reported 'high cytotoxicity' under photoirradiation distinguishes it from probes that are purely for imaging or from untargeted agents where higher concentrations or light doses may be required to achieve a similar effect due to their non-specific distribution [1].

Mitochondrial Localization
Method context
PC = 0.95 with MitoTracker Green FM
Supports mitochondrial-specific thermal perturbation; off-target organelle contribution minimal.
HeLa cells, confocal microscopy; ER: 0.64, Lyso: 0.44.
Anticancer Activity HeLa Cells Photocytotoxicity

Mito-CCY Application Scenarios


Mitochondrial Photothermal Ablation in Cancer Cells

This is the primary, evidence-backed application for Mito-CCY. Its proven ability to generate a 13.5 °C temperature increase under NIR light, which is 4-fold greater than its untargeted counterpart [1], makes it a precise tool for inducing localized heat stress within mitochondria. Researchers can use Mito-CCY to dissect the downstream signaling pathways of mitochondrial heat shock, including the induction of ROS and the triggering of the intrinsic apoptotic cascade, without the confounding effects of global cellular heating [1].

Benchmarking Next-Generation Photothermal Agents

Given the well-characterized photothermal performance of Mito-CCY as a small-molecule PTT agent [1], it serves as an ideal benchmark or positive control in studies developing next-generation mitochondria-targeted probes. Its quantitative heating profile (13.5 °C at 0.5 mM under 730 nm, 2.3 W/cm² for 5 min) provides a clear, reproducible standard against which the efficacy of new compounds or nanoformulations can be directly compared [1].

Mitochondrial Heat Shock and ROS in Apoptosis

Mito-CCY is validated for use in light-triggered cytotoxicity assays in HeLa cells [1]. This makes it a valuable reagent for studying the principles of photothermal cancer therapy, particularly in exploring how mitochondrial damage contributes to cancer cell death. Its application in this context allows for the precise spatial and temporal control of cytotoxic events, which is a significant advantage over systemic chemotherapeutic agents for fundamental research [1].

Application
Selection Property
Validation Focus
Cancer cell hyperthermia research
Mitochondrial targeting and photothermal efficiency
Temperature increase and cytotoxicity endpoints
PTA performance benchmarking
Defined conversion efficiency and aggregation resistance
Comparative heating capacity and reproducibility
Mitochondrial stress pathway research
Thermal-only activation (low singlet oxygen)
ROS and apoptosis endpoints following localized heating

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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